JTV-519 hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

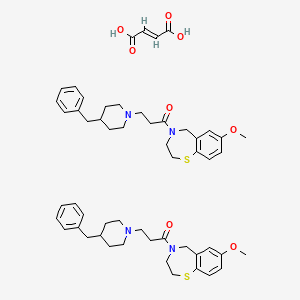

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H32N2O2S.C4H4O4/c2*1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2*2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAIJOCDPCXVEY-WXXKFALUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H68N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Compound K201 (JTV-519): A Deep Dive into its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound K201 (also known as JTV-519) and its significant effects on sarcoplasmic reticulum (SR) Ca2+ leak. K201, a 1,4-benzothiazepine derivative, has garnered considerable attention for its potential as a therapeutic agent in cardiovascular conditions characterized by aberrant Ca2+ handling, such as heart failure and cardiac arrhythmias.[1][2] This document synthesizes key findings on its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary mechanism by which K201 mitigates SR Ca2+ leak is through its direct interaction with the cardiac ryanodine receptor (RyR2), the main channel responsible for Ca2+ release from the SR.[1] K201 is believed to stabilize the closed state of the RyR2 channel, thereby reducing the probability of spontaneous Ca2+ release during diastole, a phenomenon often referred to as "Ca2+ leak".[1][2] This stabilization helps to prevent the spontaneous Ca2+ sparks and waves that can trigger delayed afterdepolarizations and subsequent arrhythmias.[1]

The role of the accessory protein FKBP12.6 (calstabin2) in K201's action has been a subject of debate. While some early studies suggested that K201 enhances the binding of FKBP12.6 to RyR2, thereby stabilizing the channel, subsequent research has indicated that K201 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[2][3][4] This suggests a direct effect of K201 on the RyR2 channel itself.[2] One study has identified a specific binding site for K201 on the RyR2 protein, within the amino acid region 2114-2149.[5]

In addition to its primary effect on RyR2, some studies have reported that K201 can also inhibit the SR Ca2+/ATPase (SERCA) at higher concentrations, which would reduce SR Ca2+ uptake.[6][7][8] This dual action on both Ca2+ release and uptake highlights the compound's complex pharmacological profile.

Quantitative Effects of K201 on SR Ca2+ Leak and Related Parameters

The following tables summarize the quantitative data from various studies on the effects of K201 on key parameters of SR Ca2+ handling.

Table 1: Effect of K201 on Spontaneous Ca2+ Release Events (Sparks and Waves)

| Parameter | Species/Model | K201 Concentration | Effect | Reference |

| Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |

| Ca2+ Spark Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |

| Ca2+ Spark Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |

| Ca2+ Wave Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |

| Ca2+ Wave Velocity | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |

| Ca2+ Waves | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Completely Abolished | [6][7] |

| Spontaneous Ca2+ Release Frequency | Rat Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [7] |

| Spontaneous Ca2+ Release | Rat Ventricular Myocytes | Concentration-dependent | Abolished | [2][3] |

| Ca2+ Spark Frequency | Failing Cardiomyocytes | Not specified | Markedly Decreased | [5] |

| Spark Frequency | Rat Skeletal Muscle Fibers | Not specified | Decreased from 0.039 to 0.023 s⁻¹ sarcomere⁻¹ | [11] |

Table 2: Effect of K201 on SR Ca2+ Content and Other Parameters

| Parameter | Species/Model | K201 Concentration | Effect | Reference |

| SR Ca2+ Load | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |

| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | No significant change | [6][7] |

| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Reduced to ~73% | [6][7] |

| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decreased to 83±7% | [6][7] |

| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decreased to 60±7% | [6][7] |

| [3H]ryanodine binding EC50 for Ca2+ | RyR2 | 50 µM | Increased from 180±16 nM to 260±2 nM | [12] |

| SERCA Inhibition (IC50) | Rat Skeletal Muscle | 119 ± 21 µM | Inhibition | [11] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing SR Ca2+ leak.

Caption: Mechanism of K201 action on SR Ca2+ handling.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Interaction Between JTV-519 Hemifumarate and Calstabin-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interaction between JTV-519 hemifumarate (also known as K201) and calstabin-2 (FKBP12.6), focusing on its therapeutic implications for cardiac dysfunction. JTV-519 is a 1,4-benzothiazepine derivative that has demonstrated significant potential in treating conditions such as heart failure and cardiac arrhythmias.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. This stabilization is achieved by enhancing the binding affinity of calstabin-2 to the RyR2 macromolecular complex, particularly under pathological conditions characterized by hyperphosphorylation of the receptor.[3] This document details the underlying signaling pathways, presents quantitative data on binding affinities, and provides detailed experimental protocols for key assays used to investigate this interaction.

Introduction: The Ryanodine Receptor 2 and Calstabin-2 in Cardiac Function

The ryanodine receptor 2 (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a pivotal role in excitation-contraction coupling by releasing calcium ions from the SR into the cytosol, which triggers muscle contraction.[4][5] The proper functioning of RyR2 is tightly regulated by a host of associated proteins. Among these, calstabin-2 (also known as FK506-binding protein 12.6) is a crucial stabilizing subunit.[5][6] Calstabin-2 binds to each of the four RyR2 monomers, maintaining the channel in a closed state during diastole and preventing aberrant calcium leakage from the SR.[3][5]

In pathological states such as heart failure, chronic stress leads to the hyperphosphorylation of RyR2 by protein kinase A (PKA).[3][7] This hyperphosphorylation decreases the binding affinity of calstabin-2 for RyR2, causing its dissociation from the channel complex.[3][7] The resulting "leaky" RyR2 channels lead to a diastolic calcium leak, which can deplete SR calcium stores, impair cardiac contractility, and trigger fatal cardiac arrhythmias.[3][5]

This compound: A Novel RyR2 Stabilizer

JTV-519 is a promising therapeutic agent that directly addresses the pathological depletion of calstabin-2 from the RyR2 complex.[2][3] It acts by increasing the binding affinity of calstabin-2 to PKA-phosphorylated RyR2, effectively restoring the integrity of the channel complex and stabilizing its closed state.[3] This action of JTV-519 reduces the diastolic calcium leak, thereby improving cardiac function and preventing arrhythmias.[3][8] While some studies suggest JTV-519 can also directly interact with the RyR2 channel, its beneficial effects in heart failure models are largely attributed to its calstabin-2-dependent mechanism.[1][3]

Signaling Pathway of JTV-519 and Calstabin-2 Interaction

The signaling cascade leading to RyR2 dysfunction and the therapeutic intervention by JTV-519 is a critical aspect of its pharmacology.

Quantitative Data on JTV-519 and Calstabin-2 Interaction

The efficacy of JTV-519 in promoting the binding of calstabin-2 to RyR2 has been quantified in several studies. The dissociation constant (Kd) is a key measure of binding affinity, with a lower Kd indicating a higher affinity.

| Condition | RyR Isoform | Dissociation Constant (Kd) | Reference |

| Non-phosphorylated | RyR1 | 93.8 ± 4.0 nM | [3] |

| PKA-phosphorylated | RyR1 | 1,068.5 ± 77.5 nM | [3] |

| PKA-phosphorylated + JTV-519 | RyR1 | 110.3 ± 1.8 nM | [3] |

| Non-phosphorylated (WT) | RyR2 | 148 ± 59.0 nM | [9] |

| PKA-phosphorylated (WT) | RyR2 | 1972 ± 39.9 nM | [9] |

| PKA-phosphorylated (WT) + JTV-519 | RyR2 | 158 ± 56.4 nM | [9] |

| Constitutively PKA-phosphorylated mutant (S2809D) | RyR2 | 2123 ± 104 nM | [9] |

| Constitutively PKA-phosphorylated mutant (S2809D) + JTV-519 | RyR2 | 428 ± 39 nM | [9] |

Experimental Protocols

Investigating the interaction between JTV-519, calstabin-2, and RyR2 involves a range of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Assess RyR2-Calstabin-2 Binding

This protocol is designed to determine the amount of calstabin-2 bound to the RyR2 complex in tissue or cell lysates.

Detailed Steps:

-

Lysate Preparation:

-

Homogenize cardiac tissue or cultured cardiomyocytes in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add an anti-RyR2 antibody (typically 1-5 µg per 1 mg of total protein) and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

After the final wash, aspirate all supernatant and resuspend the beads in 2X Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE on a 4-15% gradient gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against calstabin-2 and RyR2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is used to quantify the amount of calstabin-2 relative to the amount of immunoprecipitated RyR2.

-

Single-Channel Recordings of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the open probability (Po) of individual RyR2 channels.

Detailed Steps:

-

Planar Lipid Bilayer Formation:

-

A lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) is formed across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans).

-

The cis chamber represents the cytosolic side, and the trans chamber represents the sarcoplasmic reticulum lumenal side.

-

-

RyR2 Incorporation:

-

Sarcoplasmic reticulum vesicles containing RyR2 are added to the cis chamber. Fusion of the vesicles with the lipid bilayer incorporates the RyR2 channels.

-

-

Recording Conditions:

-

The cis solution typically contains a physiological cytosolic buffer (e.g., 250 mM HEPES, 125 mM Tris, pH 7.4) with defined concentrations of Ca²⁺ (e.g., 150 nM for diastolic conditions) and ATP.

-

The trans solution contains a lumenal buffer (e.g., 250 mM HEPES, 50 mM Ca(OH)₂, pH 7.4).

-

A voltage clamp is applied across the bilayer (e.g., +40 mV).

-

-

Data Acquisition and Analysis:

-

Single-channel currents are recorded using a patch-clamp amplifier.

-

The open probability (Po), mean open time, and mean closed time are analyzed using specialized software. The effect of JTV-519 is assessed by adding it to the cis chamber and observing the changes in channel gating.

-

Intracellular Calcium Imaging in Cardiomyocytes

This method is used to visualize and quantify intracellular calcium dynamics, including diastolic calcium leak.

Detailed Steps:

-

Cardiomyocyte Isolation:

-

Cardiomyocytes are enzymatically isolated from animal hearts (e.g., mouse, rat, rabbit).

-

-

Fluorescent Dye Loading:

-

Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).

-

Cells are typically incubated with 5-10 µM Fluo-4 AM for 20-30 minutes at room temperature.

-

-

Imaging:

-

The dye-loaded cells are placed on the stage of a confocal microscope equipped for live-cell imaging.

-

Fluo-4 is excited at 488 nm, and the emission is collected at >510 nm.

-

Line-scan imaging is often used to achieve high temporal resolution of calcium sparks and waves.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the intracellular calcium concentration.

-

The frequency, amplitude, and duration of calcium sparks are quantified to assess diastolic calcium leak.

-

The effect of JTV-519 is determined by perfusing the cells with the compound and measuring the change in calcium spark parameters.

-

Conclusion

This compound represents a targeted therapeutic strategy for cardiac diseases characterized by RyR2 dysfunction. Its ability to enhance the binding of calstabin-2 to the PKA-hyperphosphorylated RyR2 channel complex effectively "fixes" the pathological calcium leak at its source. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions governing RyR2 function and to evaluate the efficacy of novel RyR2-stabilizing compounds. A thorough understanding of these mechanisms and methodologies is paramount for the continued development of innovative therapies for heart failure and cardiac arrhythmias.

References

- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 9. devtoolsdaily.com [devtoolsdaily.com]

JTV-519 (K201) Hemifumarate: A Technical Guide for Cardiac Arrhythmia Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention in cardiovascular research for its potent antiarrhythmic and cardioprotective properties.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is distinct, focusing on the stabilization of the cardiac ryanodine receptor (RyR2).[1] This technical guide provides an in-depth overview of JTV-519, consolidating key quantitative data, detailing experimental protocols, and visualizing its core mechanisms to support its application in cardiac arrhythmia research.

Core Mechanism of Action: RyR2 Stabilization

The fundamental cause of many cardiac arrhythmias is dysfunctional intracellular calcium (Ca²⁺) handling by cardiomyocytes.[4] A key contributor is the diastolic leakage of Ca²⁺ from the sarcoplasmic reticulum (SR) through "leaky" RyR2 channels.[4][5] This leakage can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias.[6]

JTV-519 exerts its primary therapeutic effect by directly targeting and stabilizing the RyR2 channel.[1] It binds to the RyR2 complex, locking it in its closed state during diastole.[1] This action effectively plugs the diastolic Ca²⁺ leak, preventing the spontaneous Ca²⁺ sparks and waves that can initiate arrhythmogenic events.[1]

The role of the accessory protein calstabin2 (also known as FKBP12.6) in the action of JTV-519 has been a subject of investigation. Some studies suggest that in pathological states like heart failure, RyR2 becomes PKA-hyperphosphorylated, leading to the dissociation of calstabin2, which destabilizes the channel.[7] In this context, JTV-519 is believed to enhance the binding affinity of calstabin2 back to the RyR2 complex, thereby restoring its stability.[8][9][10] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release and inhibit RyR2 activity even in the absence of calstabin2, suggesting a direct effect on the channel.[2][11][12]

Quantitative Data Presentation

The efficacy of JTV-519 has been quantified across various experimental models. The following tables summarize these findings.

Table 1: In Vitro Effects on Cardiomyocytes and SR Vesicles

| Parameter | Model System | Condition | Treatment | Result | Citation |

| SR Ca²⁺ Leakage | HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM JTV-519 | 35% reduction in Ca²⁺ leak | [13][14] |

| SR Ca²⁺ Leakage | HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM JTV-519 | 52% reduction in Ca²⁺ leak | [13][14] |

| RyR2 Gene Expression | HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM JTV-519 | 89% increase in RyR2 gene expression | [13][14] |

| Ca²⁺ Spark Frequency | Murine Cardiomyocytes | Ouabain-induced | 1 µM JTV-519 | Significant decrease in Ca²⁺ spark frequency | [4][5] |

| [³H]ryanodine binding | Rat RyR2 | N/A | 50 µM K201 | Increased EC₅₀ for Ca²⁺ activation from 180 nM to 260 nM | [2] |

| I(K.ACh) Inhibition | Guinea-pig atrial cells | Carbachol-induced | JTV-519 | IC₅₀ of 0.12 µM | [15] |

| I(K.ACh) Inhibition | Guinea-pig atrial cells | Adenosine-induced | JTV-519 | IC₅₀ of 2.29 µM | [15] |

Table 2: Electrophysiological and Anti-Arrhythmic Effects in Animal Models

| Parameter | Model System | Condition | Treatment | Result | Citation |

| Sustained AF Episodes | Canine Sterile Pericarditis | Atrial Pacing | 0.03 mg/kg/min JTV-519 | Reduced from 4.2 ± 2.9 to 0 ± 0 episodes (P < 0.01) | [16] |

| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 200ms | 0.03 mg/kg/min JTV-519 | Prolonged from 123 ± 18 to 143 ± 14 ms (P < 0.01) | [16] |

| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 300ms | 0.03 mg/kg/min JTV-519 | Prolonged from 127 ± 18 to 151 ± 12 ms (P < 0.01) | [16] |

| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 400ms | 0.03 mg/kg/min JTV-519 | Prolonged from 132 ± 13 to 159 ± 9 ms (P < 0.01) | [16] |

| Cardiac Function | Mice with Myocardial Infarction | Post-MI | JTV-519 | Increased Ejection Fraction to 45.8% (vs. 31.1% in placebo) | [8] |

| Exercise-induced Arrhythmias | Calstabin-2+/- Mice | Exercise | 0.5 mg/kg/hr JTV-519 | Significantly fewer arrhythmias | [9] |

| Stretch-induced VF | Rabbit Hearts | Mechanical Stretch | 1 µmol/L JTV-519 | Abolished stretch-induced acceleration of Ventricular Fibrillation | [17] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details key methodologies used in the study of JTV-519.

Cardiomyocyte Isolation and Calcium Imaging

This protocol is adapted from studies investigating Ca²⁺ leak in isolated murine cardiomyocytes.[4]

-

Cell Isolation: Adult FVB/N mice are heparinized and anesthetized. Hearts are rapidly excised and subjected to Langendorff perfusion with a Ca²⁺-free solution, followed by enzymatic digestion (e.g., with collagenase and protease) to isolate ventricular cardiomyocytes.

-

Solutions: Cells are superfused with Tyrode's solution containing (in mmol/L): 136 NaCl, 5 KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[4]

-

Calcium Imaging:

-

Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-4F AM).

-

Cells are electrically field-stimulated at a defined frequency (e.g., 1 Hz).

-

A confocal microscope is used in line-scan mode to record intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks and waves) during steady-state pacing and in periods of prolonged diastole.

-

-

Drug Application: JTV-519 (e.g., 1 µmol·L⁻¹) is added to the superfusion solution to assess its effects on Ca²⁺ handling. Ouabain (e.g., 100 µmol·L⁻¹) can be used to induce SR Ca²⁺ overload and leak.[4]

Canine Model of Atrial Fibrillation

This protocol is based on a canine sterile pericarditis model used to evaluate the anti-AF effects of JTV-519.[16]

-

Model Induction: Sterile pericarditis is induced in dogs to create a substrate for atrial fibrillation (AF). This inflammatory model promotes the electrical remodeling that facilitates AF.

-

Electrophysiological Study:

-

Under anesthesia, multipolar electrode catheters are positioned in the atria.

-

Baseline parameters are measured, including atrial effective refractory period (AERP) and intra-atrial conduction time.

-

AF/atrial flutter is induced using rapid atrial pacing. The number and duration of sustained (>30 sec) episodes are recorded.

-

-

Drug Infusion: A continuous intravenous infusion of JTV-519 is administered at a specified dose (e.g., 0.03 mg/kg/min).[16]

-

Post-Drug Evaluation: After a stabilization period, the electrophysiological study is repeated. The inducibility of AF/flutter and changes in AERP and conduction time are compared to baseline values to determine the drug's efficacy.

[³H]Ryanodine Binding Assay

This biochemical assay directly measures the interaction of compounds with the RyR2 channel.[2][11]

-

Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue (e.g., rat ventricle) or from HEK-293 cells engineered to express RyR2.

-

Binding Reaction:

-

A reaction mixture is prepared containing SR microsomes, [³H]ryanodine (a radioligand that binds to the open state of the RyR2 channel), and varying concentrations of free Ca²⁺.

-

The assay is performed in the presence and absence of JTV-519 (K201).

-

-

Quantification: After incubation, the mixture is filtered through glass fiber filters to separate bound from free [³H]ryanodine. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to determine how JTV-519 affects the Ca²⁺-dependent activation of ryanodine binding, providing insight into its effect on the channel's open probability. An increase in the EC₅₀ for Ca²⁺ activation indicates that JTV-519 stabilizes the closed state of the channel.[2]

Conclusion and Future Directions

JTV-519 hemifumarate is a potent RyR2 stabilizing agent with demonstrated efficacy in reducing the arrhythmogenic substrate of diastolic SR Ca²⁺ leak. Its ability to suppress atrial and ventricular arrhythmias in various preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][16]

Future research should focus on:

-

Developing derivatives with higher specificity for RyR2 to minimize potential off-target effects on other ion channels.[18]

-

Clarifying the precise binding site of JTV-519 on the RyR2 macromolecular complex.

-

Conducting further clinical trials to establish its safety and efficacy in patient populations with conditions like atrial fibrillation and heart failure.[19]

This guide provides a foundational resource for scientists aiming to leverage JTV-519 in their research to better understand and combat cardiac arrhythmias.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ryanodine receptor channel as a molecular motif in atrial fibrillation: pathophysiological and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback [pubmed.ncbi.nlm.nih.gov]

- 18. Calmodulin kinase II, sarcoplasmic reticulum Ca2+ leak, and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

JTV-519 in Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening arrhythmias triggered by physical or emotional stress. The underlying pathology is frequently linked to mutations in the ryanodine receptor 2 (RyR2), leading to aberrant calcium release from the sarcoplasmic reticulum (SR). JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, has emerged as a promising investigational compound for the management of CPVT. This technical guide provides an in-depth overview of the preclinical research on JTV-519 for CPVT, focusing on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction

Catecholaminergic polymorphic ventricular tachycardia is a genetic disorder that predisposes individuals to sudden cardiac death due to ventricular arrhythmias elicited by adrenergic stimulation.[1][2] The majority of CPVT cases are attributed to mutations in the RYR2 gene, which encodes the cardiac ryanodine receptor, the primary calcium release channel on the sarcoplasmic reticulum. These mutations result in a "leaky" RyR2 channel, causing diastolic calcium leakage from the SR, which can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias.[3]

JTV-519 is a multi-channel blocker with a primary mechanism of action centered on the stabilization of the RyR2 channel.[4][5] It has been investigated for its potential to mitigate the pathological calcium leak in CPVT. This document synthesizes the available preclinical data on JTV-519, offering a technical resource for the scientific community.

Mechanism of Action of JTV-519 in CPVT

The therapeutic effect of JTV-519 in CPVT is primarily attributed to its ability to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak.[5] This stabilization is thought to occur through two main, and potentially interconnected, mechanisms:

-

Direct Interaction with RyR2: JTV-519 is believed to directly bind to the RyR2 channel, inducing a conformational change that favors the closed state. This reduces the open probability of the channel during diastole, preventing the spontaneous release of calcium.[5]

-

Enhancement of Calstabin2 (FKBP12.6) Binding: Calstabin2 is an accessory protein that binds to and stabilizes RyR2. In CPVT, and under conditions of adrenergic stress, calstabin2 can dissociate from RyR2, contributing to channel leakiness. JTV-519 has been shown to increase the affinity of calstabin2 for RyR2, promoting their association and stabilizing the channel complex.[1][2] However, there is some controversy in the literature, with some studies suggesting that JTV-519 can suppress spontaneous calcium release from RyR2 independently of its effect on calstabin2 binding.[6]

The net effect of JTV-519's action is a reduction in spontaneous diastolic calcium release events, such as calcium sparks and waves, which are the cellular substrate for DADs and triggered arrhythmias in CPVT.[3][4]

Signaling Pathway

Quantitative Data from Preclinical Studies

The efficacy of JTV-519 in mitigating the cellular and in vivo phenotypes of CPVT has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of JTV-519 on Cellular Calcium Homeostasis

| Parameter | Experimental Model | JTV-519 Concentration | Observed Effect | Reference |

| Ca²⁺ Spark Frequency | Murine cardiomyocytes with ouabain-induced Ca²⁺ overload | 1 µM | Significantly reduced | [4] |

| hiPSC-CMs with RyR2-F2483I mutation | Not specified | Suppressed by ~65% | [7] | |

| SR Ca²⁺ Leak | HL-1 cardiomyocytes under hypoxic conditions | 1 µM | Reduced by 35% | [8] |

| hiPSC-CMs with CPVT mutations | Not specified | Significantly suppressed | [7] | |

| Diastolic Ca²⁺ Oscillations | Calstabin-2+/- cardiomyocytes | 1 µM | Significantly decreased | [9] |

| Delayed Afterdepolarizations (DADs) | CPVT mouse model | Not specified | Decreased | [2] |

Table 2: Effect of JTV-519 on Arrhythmia Induction in Animal Models

| Animal Model | Arrhythmia Induction | JTV-519 Dose | Outcome | Reference |

| Calstabin-2+/- Mice | Programmed electrical stimulation | 0.5 mg/kg/hr (7-day infusion) | Significantly fewer exercise-induced arrhythmias | [9] |

| CPVT Mouse Model | Epinephrine + Caffeine | 0.5 mg/kg (i.p.) | Abolished sustained ventricular tachycardia in 7 of 9 mice | [10] |

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments used to evaluate the efficacy of JTV-519 in the context of CPVT.

Cardiomyocyte Isolation and Culture

-

Source: Adult mouse ventricles or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Isolation (for murine models): Hearts are cannulated and perfused with a collagenase-based enzymatic solution to dissociate individual cardiomyocytes.

-

Culture (for hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols, often involving the modulation of Wnt signaling.

-

Plating: Isolated or differentiated cardiomyocytes are plated on laminin or fibronectin-coated coverslips for subsequent experiments.

Calcium Imaging

-

Objective: To measure intracellular calcium dynamics, including calcium transients, sparks, and waves.

-

Protocol:

-

Load cardiomyocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) for approximately 20 minutes at room temperature.

-

Mount the coverslip in a perfusion chamber on an inverted confocal microscope.

-

Perfuse with Tyrode's solution containing physiological concentrations of ions.

-

To induce a CPVT-like phenotype, cells can be stimulated with isoproterenol or ouabain.

-

Acquire line-scan images to measure the frequency and characteristics of calcium sparks.

-

For JTV-519 treatment, pre-incubate cells with the desired concentration of the compound (e.g., 1 µM) for a specified duration before imaging.

-

-

Analysis: Analyze line-scan images using specialized software to quantify spark frequency, amplitude, duration, and width.

Experimental Workflow: Calcium Spark Measurement

Immunoprecipitation of RyR2

-

Objective: To assess the association of calstabin2 with RyR2 in the presence and absence of JTV-519.

-

Protocol:

-

Lyse cardiomyocyte pellets in a suitable buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-RyR2 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the RyR2-antibody complex.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against RyR2 and calstabin2 to detect their presence in the immunoprecipitated complex.

-

For JTV-519 experiments, treat cells with the compound prior to lysis.

-

In Vivo Electrophysiology in Animal Models

-

Objective: To evaluate the anti-arrhythmic effects of JTV-519 in a living organism.

-

Protocol:

-

Use a relevant animal model, such as a CPVT knock-in mouse or a calstabin-2 heterozygous mouse.

-

Administer JTV-519 via a clinically relevant route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump).

-

Implant ECG leads to monitor cardiac electrical activity.

-

Induce arrhythmias using a combination of catecholamine infusion (e.g., isoproterenol or epinephrine) and/or programmed electrical stimulation.

-

Record and analyze the ECG for the incidence and duration of ventricular tachycardia.

-

Compare the arrhythmia burden in JTV-519-treated animals to a vehicle-treated control group.

-

Off-Target Effects and Future Directions

While JTV-519 has shown promise in preclinical models of CPVT, it is known to have off-target effects, including the blockade of other cardiac ion channels such as INa, IKr, and ICa.[2] These non-specific actions could be pro-arrhythmic in some contexts and complicate its clinical development.[1][2][3]

To address these limitations, more specific RyR2 stabilizers, known as Rycals, are being developed. S107, a derivative of JTV-519, has demonstrated greater specificity for RyR2 and has shown efficacy in a mouse model of CPVT.[1][2]

Future research should focus on:

-

Conducting rigorous dose-response studies of JTV-519 and its derivatives in various CPVT mutation models.

-

Elucidating the precise binding site of JTV-519 on the RyR2-calstabin2 complex.

-

Evaluating the long-term safety and efficacy of RyR2 stabilizers in larger animal models.

-

Transitioning promising candidates into well-designed clinical trials for CPVT patients.

Conclusion

JTV-519 represents a mechanistically targeted therapeutic approach for catecholaminergic polymorphic ventricular tachycardia. By stabilizing the RyR2 channel and reducing aberrant diastolic calcium leak, it addresses the fundamental molecular defect in this disease. The quantitative preclinical data strongly support its anti-arrhythmic potential. However, the development of more specific derivatives with improved safety profiles is a critical next step. This technical guide provides a comprehensive resource to aid researchers and drug developers in the continued investigation of RyR2 stabilizers for the treatment of CPVT and other calcium-mediated cardiac disorders.

References

- 1. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]

- 2. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JTV-519 - Wikipedia [en.wikipedia.org]

- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium signaling consequences of RyR2 mutations associated with CPVT1 introduced via CRISPR/Cas9 gene editing in human-induced pluripotent stem cell–derived cardiomyocytes: Comparison of RyR2-R420Q, F2483I, and Q4201R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

JTV-519 Hemifumarate in Cardiomyocyte Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and therapy. Primarily recognized for its role as a ryanodine receptor 2 (RyR2) stabilizer, JTV-519 mitigates diastolic Ca2+ leakage from the sarcoplasmic reticulum, a key factor in cardiac arrhythmias and heart failure.[1][2] Beyond its primary target, JTV-519 exhibits multi-channel blocking properties, influencing a range of cardiac ion channels essential for normal cardiomyocyte excitability. These include the fast sodium current (INa), L-type calcium current (ICa), and various potassium currents such as the rapid delayed rectifier (IKr) and the inward rectifier (IK1).[1][3][4]

This document provides detailed application notes and patch-clamp protocols for investigating the electrophysiological effects of JTV-519 hemifumarate on isolated cardiomyocytes.

Data Presentation: Quantitative Effects of JTV-519 on Cardiac Ion Channels

The following table summarizes the known quantitative effects of JTV-519 on key cardiac ion channels, as determined by whole-cell patch-clamp experiments.

| Ion Channel | Species | JTV-519 Concentration | Effect | IC50 Value | Reference |

| INa (Fast Sodium Current) | Guinea Pig | 1 µM | Inhibition | ~1.2 µM (at -60 mV holding potential) | [3] |

| ~2 µM (at -90 mV holding potential) | [3] | ||||

| ICa,L (L-type Calcium Current) | Rat | 1.0 µM | 22.0 ± 3.3% inhibition | Not explicitly stated | [5] |

| 3.0 µM | 59.6 ± 1.4% inhibition | Not explicitly stated | [5] | ||

| IKr (Rapid Delayed Rectifier K+ Current) | Guinea Pig | 1-5 µM | Inhibition | 1.2 µM | [6] |

| IKs (Slow Delayed Rectifier K+ Current) | Guinea Pig | 1 and 5 µM | No significant change | Not applicable | [6] |

| IK1 (Inward Rectifier K+ Current) | Guinea Pig | Not specified | Inhibition | Not specified | [3] |

Experimental Protocols

Cardiomyocyte Isolation

A successful patch-clamp experiment begins with the isolation of healthy, viable cardiomyocytes. The following is a generalized enzymatic digestion protocol that can be adapted for various species (e.g., rat, mouse, guinea pig).

Materials:

-

Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL). The optimal concentrations may vary depending on the enzyme lot and animal species.

-

Stop Solution: Perfusion buffer containing 10% bovine serum albumin (BSA) and 50 µM CaCl2.

-

Storage Solution: Tyrode's solution with 1.8 mM CaCl2.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.

-

Perfuse the heart with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5-10 minutes to clear the blood.

-

Switch the perfusion to the Enzyme Solution and digest for 10-20 minutes, or until the heart becomes flaccid.

-

Detach the ventricles, mince the tissue in the Stop Solution, and gently triturate with a Pasteur pipette to release individual cells.

-

Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

-

Carefully remove the supernatant and gently resuspend the cells in the Storage Solution.

-

Cells should be allowed to recover for at least 30 minutes before initiating patch-clamp experiments.

Whole-Cell Patch Clamp Recordings

The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane.

General Setup:

-

Microscope: Inverted microscope with appropriate optics.

-

Micromanipulator: To precisely position the patch pipette.

-

Amplifier and Digitizer: e.g., Axopatch or HEKA EPC series.

-

Software: pCLAMP, PatchMaster, or similar for data acquisition and analysis.

-

Perfusion System: To exchange external solutions.

Protocol for Measuring Fast Sodium Current (INa)

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICa); pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording.

-

Hold the membrane potential at -120 mV to ensure full availability of sodium channels.

-

Apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 50 ms.

-

A short (500 ms) pre-pulse to -140 mV can be used to maximize channel availability before the test pulse.

-

To investigate the voltage-dependence of inactivation, use a two-pulse protocol: a 500 ms pre-pulse to various potentials followed by a test pulse to -20 mV.

-

JTV-519's effect on INa is state-dependent; therefore, applying the drug at different holding potentials (e.g., -90 mV vs. -60 mV) can reveal its preference for the resting or inactivated state of the channel.[3]

Protocol for Measuring L-type Calcium Current (ICa,L)

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.03 mM) should be included to block INa.

-

Internal Solution (in mM): 120 Cs-Aspartate, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording.

-

Hold the membrane potential at -40 mV to inactivate remaining sodium channels.

-

Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.

-

The current-voltage relationship for ICa,L typically peaks around +10 to +20 mV.

Protocol for Measuring Rapid Delayed Rectifier Potassium Current (IKr)

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Nifedipine (0.001 mM) and TTX (0.03 mM) should be included to block ICa and INa. To isolate IKr, a specific IKs blocker like Chromanol 293B can be used if necessary, or the protocol can be designed to minimize IKs contribution.

-

Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording.

-

Hold the membrane potential at -50 mV.

-

Apply depolarizing voltage steps to various potentials (e.g., -40 mV to +60 mV) for 1-2 seconds to activate the channels.

-

Repolarize the membrane to -50 mV to record the characteristic tail currents of IKr. The amplitude of the tail current is proportional to the channel conductance at the preceding depolarizing potential.

-

The effect of JTV-519 on IKr is a key determinant of its potential to prolong the action potential duration.[6]

Protocol for Measuring Inward Rectifier Potassium Current (IK1)

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. BaCl2 (0.1-0.2 mM) can be used to block IK1 and confirm its identity.

-

Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording.

-

Hold the membrane potential at -80 mV.

-

Apply a series of hyperpolarizing and depolarizing voltage steps from -120 mV to -40 mV in 10 mV increments for 200 ms.

-

IK1 exhibits strong inward rectification, meaning it passes current more readily in the inward direction (at potentials negative to the potassium reversal potential) than in the outward direction.

Mandatory Visualizations

Caption: Experimental workflow for patch-clamp analysis of JTV-519 in cardiomyocytes.

Caption: JTV-519's multi-target mechanism of action in a cardiomyocyte.

References

- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTV-519 - Wikipedia [en.wikipedia.org]

- 3. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]

- 4. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of JTV-519 Hemifumarate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential for the treatment of cardiac dysfunction, including heart failure and arrhythmias.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[2] In pathological conditions such as heart failure, RyR2 channels can become unstable, leading to diastolic calcium leakage from the SR. This calcium leak can trigger delayed afterdepolarizations, contributing to cardiac arrhythmias and impaired contractility.[3] JTV-519 is believed to counteract this by binding to RyR2 and increasing its affinity for the stabilizing protein calstabin-2 (also known as FKBP12.6), thereby reducing the open probability of the channel during diastole and preventing aberrant calcium release.[2] These application notes provide a summary of key findings and detailed protocols for the in vivo administration of JTV-519 in mouse models of cardiac disease.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo and in vitro effects of JTV-519 in mouse models.

Table 1: In Vivo Efficacy of JTV-519 in Mouse Models of Heart Failure

| Mouse Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |

| Wild-type (WT) mice with myocardial infarction (MI) | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 28 days | Increased ejection fraction (45.8 ± 5.1% vs. 31.1 ± 3.1% in placebo) | |

| Calstabin-2-/- mice with MI | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 28 days | No significant improvement in ejection fraction | |

| Calstabin-2+/- mice (exercise-induced arrhythmias) | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 1 week | Significantly fewer exercise-induced arrhythmias | [3] |

| Wild-type C57BL/6 mice with polymicrobial sepsis (CLP) | JTV-519 | 0.5 mg/kg/h intraperitoneally | 2 hours pre-surgery | Improved cardiac function (significantly increased ejection fraction and fractional shortening) | [4] |

Table 2: In Vitro Effects of JTV-519 on Cardiomyocytes and RyR2 Channels

| Preparation | Treatment | Concentration | Key Findings | Reference |

| Murine cardiomyocytes | Ouabain-induced SR Ca2+ leak | 1 µmol/L | Reduced Ca2+ spark frequency, independent of SR Ca2+ load | [5][6] |

| RyR2 channels from WT mice with MI | JTV-519 treatment of mice | N/A (from treated mice) | Significantly reduced RyR2 open probability (Po) (0.03 ± 0.02 vs. 0.48 ± 0.08 in placebo) | |

| RyR2 channels from calstabin-2-/- mice with MI | JTV-519 treatment of mice | N/A (from treated mice) | No significant reduction in RyR2 open probability (Po) (0.45 ± 0.10) |

Signaling Pathways and Experimental Workflows

JTV-519 Mechanism of Action in Heart Failure

Caption: JTV-519 stabilizes RyR2, preventing Ca2+ leak in heart failure.

Experimental Workflow for In Vivo JTV-519 Efficacy Study

References

- 1. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JTV-519 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcium Imaging Assay with JTV-519 in Isolated Myocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Excitation-contraction (EC) coupling in cardiac myocytes is a tightly regulated process orchestrated by intracellular calcium (Ca²⁺) dynamics. The ryanodine receptor (RyR2), a Ca²⁺ release channel on the sarcoplasmic reticulum (SR), is central to this mechanism. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become dysfunctional. A common defect is the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6), often due to hyperphosphorylation of the channel, leading to a diastolic Ca²⁺ leak from the SR.[1][2] This leak can elevate diastolic Ca²⁺ levels, reduce SR Ca²⁺ content, and trigger spontaneous Ca²⁺ release events like sparks and waves, which are known to be arrhythmogenic.[3][4]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as an RyR2 stabilizer.[3] It enhances the binding affinity of calstabin2 to the RyR2 channel, even when the channel is phosphorylated.[1][5] This action stabilizes the closed state of RyR2, thereby reducing diastolic Ca²⁺ leak.[3][4] Calcium imaging in isolated adult ventricular myocytes is a powerful technique to directly measure the effects of compounds like JTV-519 on intracellular Ca²⁺ handling, providing critical data on their therapeutic potential.

Mechanism of Action of JTV-519

JTV-519 exerts its primary cardioprotective effect by targeting the RyR2 macromolecular complex. Under normal physiological conditions, calstabin2 is bound to each of the four RyR2 subunits, stabilizing the channel in a closed confirmation during diastole. In disease states like heart failure, increased adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2, which decreases the binding affinity of calstabin2.[6] The resulting dissociation of calstabin2 leads to an unstable, "leaky" channel. JTV-519 intervenes by increasing the affinity of calstabin2 for RyR2, effectively restoring the integrity of the channel complex and plugging the diastolic Ca²⁺ leak.[1][5]

Expected Quantitative Effects of JTV-519

Calcium imaging experiments allow for the quantification of various parameters of myocyte Ca²⁺ handling. JTV-519 is expected to primarily affect diastolic Ca²⁺ events.

| Parameter | Condition | Expected Effect of JTV-519 | Rationale |

| SR Ca²⁺ Leak | Hypoxia/Ca²⁺ Overload | Significantly Decreased [7] | JTV-519 stabilizes the closed state of RyR2, directly reducing Ca²⁺ leakage from the SR during diastole.[4] |

| Ca²⁺ Spark Frequency | Spontaneous / Overload | Significantly Decreased [4] | Ca²⁺ sparks are elementary release events caused by spontaneous RyR2 openings; stabilizing the channel reduces their occurrence.[3][8] |

| Ca²⁺ Waves | Spontaneous / Overload | Reduced Incidence [4] | Ca²⁺ waves are propagating releases triggered by sparks; reducing sparks subsequently reduces wave formation. |

| Diastolic [Ca²⁺]i | Ca²⁺ Overload | Attenuated Increase [4] | By preventing SR Ca²⁺ leak, JTV-519 helps maintain low resting diastolic Ca²⁺ levels. |

| Ca²⁺ Transient Amplitude | Field Stimulation | Variable / Unchanged [4][9] | The effect on systolic Ca²⁺ release is not the primary mechanism. Some studies report no change or a slight decrease, possibly due to off-target effects on L-type Ca²⁺ channels.[4][9] |

| SR Ca²⁺ Content | Baseline | No Significant Change [4][9] | While reducing leak might be expected to increase SR load, homeostatic mechanisms often result in a negligible net change at baseline. |

Experimental Workflow

The overall process involves isolating primary cardiac myocytes, loading them with a Ca²⁺-sensitive fluorescent dye, treating them with JTV-519, and performing live-cell imaging to record Ca²⁺ dynamics.

Detailed Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Myocytes (Rat Model)

This protocol is based on established Langendorff perfusion methods.[10][11][12] All solutions should be pre-warmed to 37°C and oxygenated (95% O₂, 5% CO₂).

Materials and Reagents:

-

Ca²⁺-free Tyrode's Solution: 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 20 mM HEPES, 10 mM Glucose. Adjust pH to 7.3 with NaOH.

-

Enzyme Solution: Ca²⁺-free Tyrode's solution containing 0.5-1.0 mg/mL Collagenase Type II and 0.06 mg/mL Protease Type XIV.

-

External Solution: Ca²⁺-free Tyrode's solution supplemented with 1 mM CaCl₂.

-

Anesthesia (e.g., pentobarbital or isoflurane).

-

Heparin.

-

Langendorff perfusion system.

Procedure:

-

Anesthetize the rat and administer heparin (e.g., 100 Units, i.p.) to prevent clotting.

-

Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Ca²⁺-free Tyrode's solution.

-

Mount the heart on the Langendorff apparatus via aortic cannulation. Begin retrograde perfusion with oxygenated Ca²⁺-free Tyrode's solution at 37°C for ~5 minutes, or until the heart stops beating and is cleared of blood.

-

Switch the perfusion to the Enzyme Solution and recirculate for 15-20 minutes. The heart should become pale and flaccid.

-

Detach the heart, remove the atria, and mince the ventricular tissue in the External Solution.

-

Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle by gravity for 10-15 minutes.

-

Carefully remove the supernatant and gently resuspend the cell pellet in External Solution. Gradually increase the Ca²⁺ concentration if needed for specific experimental aims.

-

Only rod-shaped myocytes with clear striations are considered viable.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

This protocol details the loading of myocytes with Fura-2 AM and subsequent imaging.[13][14][15]

Materials and Reagents:

-

Isolated, viable cardiac myocytes.

-

Fura-2 AM (acetoxymethyl ester).

-

Anhydrous DMSO.

-

HEPES-buffered physiological saline solution (HPSS) or similar imaging buffer.

-

JTV-519 stock solution (dissolved in DMSO).

-

Inverted microscope with a 40x oil objective, equipped for fluorescence imaging with a light source capable of alternating excitation at 340 nm and 380 nm, and a high-speed camera.

Procedure:

-

Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.[13][15]

-

Cell Loading:

-

Wash and De-esterification:

-

Stop the loading by allowing the cells to pellet via gravity.

-

Remove the Fura-2 AM-containing supernatant and wash the cells by gently resuspending them in fresh HPSS. Repeat the wash step once more.

-

Allow the cells to rest for at least 20-30 minutes at room temperature to ensure complete de-esterification of the dye within the cytoplasm.[13][15]

-

-

JTV-519 Incubation:

-

Calcium Imaging:

-

Mount the imaging chamber on the microscope stage.

-

Excite the myocytes alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Record a baseline of spontaneous activity to measure diastolic events like Ca²⁺ sparks.

-

If studying EC coupling, use field electrodes to pace the myocytes at a physiological frequency (e.g., 1 Hz) and record the resulting Ca²⁺ transients.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

-

Analyze the recordings to quantify Ca²⁺ transient amplitude, decay kinetics, frequency and amplitude of Ca²⁺ sparks, and the incidence of Ca²⁺ waves. Compare the results from JTV-519-treated groups to the vehicle control.

-

References

- 1. Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2 - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. JTV-519 - Wikipedia [en.wikipedia.org]

- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of adult rat ventricular myocytes [bio-protocol.org]

- 11. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ionoptix.com [ionoptix.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. moodle2.units.it [moodle2.units.it]

Application Notes and Protocols for J-519 Hemifumarate in In Vivo Cardiac Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the field of cardiovascular research. Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1][2] By binding to RyR2, JTV-519 reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a phenomenon implicated in the pathophysiology of various cardiac conditions, including heart failure and arrhythmias.[1] These application notes provide a comprehensive overview of JTV-519's mechanism of action, along with detailed protocols for its in vivo delivery in cardiac studies.

Mechanism of Action

JTV-519 exerts its cardioprotective effects by modulating the function of the RyR2 channel. In pathological states such as heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of the stabilizing subunit calstabin-2 (FKBP12.6).[3] This dissociation increases the open probability of the RyR2 channel during diastole, resulting in an abnormal leakage of calcium from the SR. This calcium leak can lead to delayed afterdepolarizations and triggered arrhythmias.

JTV-519 stabilizes the closed state of the RyR2 channel, reducing its open probability during diastole and thereby inhibiting the harmful calcium leak.[1] This stabilization is believed to occur through an increase in the binding affinity of calstabin-2 for the RyR2 channel, even in its hyperphosphorylated state.[3] Some studies suggest that JTV-519 may also have a direct effect on the RyR2 channel, independent of calstabin-2.[4]

Signaling Pathway of JTV-519 Action

Quantitative Data Presentation

The following tables summarize quantitative data from various in vivo and in vitro studies on JTV-519.

Table 1: In Vivo Efficacy of JTV-519 in Animal Models of Cardiac Dysfunction

| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |

| Mouse (Heart Failure) | Osmotic Minipump | 0.5 mg/kg/hr | 28 days | Decreased PKA phosphorylation of RyR2, increased calstabin-2 binding to RyR2. | [5] |

| Dog (Tachycardia-induced Heart Failure) | Not Specified | Not Specified | 4 weeks | Corrected defective RyR2 channel gating. | [2] |

| Rat (Ischemia/Reperfusion) | Not Specified | 0.3 - 3.0 µM | Acute | Improved recovery of left ventricular developed pressure. |

Table 2: In Vitro Effects of JTV-519 on Cardiomyocyte Function

| Cell Type | JTV-519 Concentration | Experimental Condition | Key Findings | Reference |

| Murine Cardiomyocytes | 1 µM | Ouabain-induced Ca2+ overload | Reduced Ca2+ spark frequency. | [6] |

| Human Ventricular Trabeculae | 0.3 µM - 1 µM | Ouabain-induced Ca2+ overload | Negatively inotropic at baseline, enhanced ouabain-induced force, and reduced diastolic dysfunction. | [6] |

| Rat Ventricular Cardiomyocytes | 1.0 µM | β-adrenergic stimulation | Decreased amplitude of diastolic contractions. | [7] |

Table 3: Pharmacokinetic Parameters of JTV-519 (Data not available in the provided search results)

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Data not found | Data not found | Data not found | Data not found | Data not found | Data not found | Data not found |

Experimental Protocols

The following are detailed protocols for the in vivo administration of JTV-519 hemifumarate in rodent models for cardiac studies. It is crucial to note that the optimal vehicle and concentration for oral gavage and intraperitoneal injection may require validation by the end-user.

Protocol 1: Intravenous (IV) Infusion via Osmotic Minipump (Mice)

This protocol is suitable for long-term, continuous delivery of JTV-519.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Anesthesia

Procedure:

-

Preparation of JTV-519 Solution:

-

Based on the desired dosage (e.g., 0.5 mg/kg/hr) and the pump flow rate, calculate the required concentration of JTV-519 in sterile saline.

-

Ensure complete dissolution of the compound. The solution should be sterile-filtered before filling the pumps.

-

-

Pump Priming:

-

Fill the osmotic minipumps with the JTV-519 solution according to the manufacturer's instructions.

-

Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the mouse using an appropriate anesthetic protocol.

-

Make a small subcutaneous incision on the back of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic minipump into the pocket.

-

Close the incision with sutures or surgical clips.

-

-

Post-operative Care:

-

Monitor the animal for recovery from anesthesia and signs of pain or distress.

-

Provide appropriate post-operative analgesia as per institutional guidelines.

-

Protocol 2: Intraperitoneal (IP) Injection (Rats/Mice)

This protocol is for acute or sub-chronic administration of JTV-519.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

Proposed Vehicle Formulation: A common vehicle for compounds with low aqueous solubility is a mixture of DMSO, PEG400, and saline. A suggested starting formulation is:

-

10% DMSO

-

40% PEG400

-

50% Sterile Saline

Procedure:

-

Preparation of JTV-519 Solution:

-

Dissolve the this compound in DMSO first.

-

Add PEG400 and vortex to mix thoroughly.

-

Finally, add the sterile saline and mix until a clear solution is obtained.

-

The final concentration should be calculated based on the desired dose and an injection volume of 5-10 ml/kg body weight.

-

-

Injection Procedure:

-

Restrain the animal appropriately. For rats, firm but gentle handling is required. For mice, scruffing the neck is a common method.

-

Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 3: Oral Gavage (Mice/Rats)

This protocol is for oral administration of JTV-519.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, or a formulation similar to the IP protocol if solubility allows and is safe for oral administration)

-

Oral gavage needles (flexible or rigid with a ball tip)

-

Syringes

Procedure:

-

Preparation of JTV-519 Suspension/Solution:

-

If using methylcellulose, suspend the JTV-519 powder in the vehicle.

-

If using a solvent-based vehicle, follow the preparation steps in the IP protocol. Ensure the final formulation is safe for oral administration.

-

The final concentration should be calculated for a gavage volume of 5-10 ml/kg.

-

-

Gavage Procedure:

-

Properly restrain the animal to ensure its head and body are in a straight line.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Once the needle is in the stomach (indicated by reaching a pre-measured depth without resistance), administer the solution slowly.

-

Carefully withdraw the needle.

-

Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

-

Experimental Workflow Visualization

Workflow for In Vivo Cardiac Study Using JTV-519

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ryanodine receptor/calcium release channel PKA phosphorylation: A critical mediator of heart failure progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Ryanodine Receptor 2 (RyR2) Phosphorylation with JTV-519 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cardiac ryanodine receptor (RyR2) is a crucial intracellular calcium release channel essential for excitation-contraction coupling in cardiomyocytes. The phosphorylation state of RyR2 is a key regulator of its function, with hyper-phosphorylation often implicated in cardiac pathologies such as heart failure and arrhythmias. Two of the most studied phosphorylation sites are Serine 2808 (S2808), primarily targeted by Protein Kinase A (PKA), and Serine 2814 (S2814), a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative investigated for its potential therapeutic effects in cardiac disease.[4] It is known to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum.[4][5] A key aspect of understanding JTV-519's mechanism of action is to determine its effect on the phosphorylation status of RyR2. This document provides detailed protocols for the Western blot analysis of RyR2 phosphorylation upon treatment with JTV-519, along with a summary of expected outcomes based on current literature.

Signaling Pathway of RyR2 Phosphorylation

The phosphorylation of RyR2 by PKA and CaMKII is a critical signaling event in the heart. Beta-adrenergic stimulation activates PKA, which primarily phosphorylates S2808. Increased intracellular calcium can activate CaMKII, which in turn phosphorylates S2814.[2][3] This phosphorylation can lead to an increased open probability of the RyR2 channel and dissociation of the stabilizing subunit calstabin2 (FKBP12.6), resulting in aberrant calcium leak.[6]

Effects of JTV-519 on RyR2 Phosphorylation and Function

Current research indicates that JTV-519 reduces sarcoplasmic reticulum Ca2+ leak by stabilizing the RyR2 channel. This effect appears to be independent of alterations in RyR2 phosphorylation at the PKA and CaMKII-dependent sites.[5] Some studies suggest that JTV-519 may exert its effect by increasing the binding affinity of calstabin2 to RyR2, even when the channel is hyperphosphorylated.[6][7][8]

| Treatment Group | RyR2-pS2808 Level | RyR2-pS2814 Level | SR Ca2+ Leak | Reference |

| Control | Basal | Basal | Basal | [5] |

| Ouabain-induced Ca2+ overload | No significant change | No significant change | Increased | [5] |

| Ouabain + JTV-519 (1 µmol·L−1) | Not reported | No significant change | Reduced | [5] |

| Hypoxia | Not reported | Not reported | Increased | [9] |

| Hypoxia + JTV-519 (1 µM) | Not reported | Not reported | Reduced | [9][10] |

| Isoproterenol (PKA stimulation) | Increased | Not reported | Increased | [8] |

| Isoproterenol + JTV-519 (1 µM) | Increased | Not reported | Reduced (inferred) | [8] |

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for analyzing RyR2 phosphorylation by Western blot.

Detailed Experimental Protocols

A. Sample Preparation and Protein Extraction

-

Cell/Tissue Culture and Treatment:

-

Culture cardiomyocytes (e.g., HL-1 cells or primary isolates) under standard conditions.[9][10]

-